molecular formula C11H16ClN3O3 B3373126 3-chloro-N-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}propanamide CAS No. 950124-73-9

3-chloro-N-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}propanamide

Cat. No.: B3373126
CAS No.: 950124-73-9
M. Wt: 273.71 g/mol
InChI Key: SOXPZRLWSZGMDT-UHFFFAOYSA-N
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Description

“3-chloro-N-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}propanamide” is a chemical compound used for proteomics research . The molecular formula is C11H16ClN3O3 and the molecular weight is 273.72 .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C11H16ClN3O3 . For a more detailed analysis, techniques such as NMR, HPLC, LC-MS, and UPLC are typically used .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular formula, C11H16ClN3O3, and its molecular weight, 273.72 . More detailed properties would typically be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .

Scientific Research Applications

Supramolecular Arrangements and Crystallography

Supramolecular Arrangements Based on Cyclohexane-5-spirohydantoin Derivatives

The study by Graus et al. (2010) discusses the synthesis of various spirohydantoin derivatives, including their molecular and crystal structures. The research highlights how the substituents on the cyclohexane ring influence supramolecular arrangements, underlining the significance of these compounds in crystal engineering and material science Graus et al., 2010.

Synthetic Methodologies and Chemical Properties

On the Addition of Lithiated 2-Alkyl- and 2-(Chloroalkyl)-4,5-dihydro-1,3-oxazoles to Nitrones

This paper by Capriati et al. (2002) explores the reactivity of lithiated oxazoles with nitrones, leading to various spirocyclic compounds. The research provides insights into the mechanisms underlying these reactions, contributing to the synthetic toolbox for constructing complex molecular architectures Capriati et al., 2002.

Potential Medical and Pharmacological Applications

2,8-Diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine Potent CCR4 Antagonists

Shukla et al. (2016) synthesized a number of potent CCR4 antagonists with a diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine scaffold. These compounds demonstrated high affinity and activity in various assays, indicating their potential in treating conditions mediated by the CCR4 receptor, such as asthma and COPD Shukla et al., 2016.

Synthesis, Crystal Structure, and Herbicidal Activity

Liu et al. (2007) reported the synthesis and herbicidal activity of a thiadiazolo[2,3-a]pyrimidin derivative, demonstrating the potential of spiro compounds in agricultural applications. Although not directly related to the chemical name provided, this research illustrates the broader applicability of similar structures in developing new herbicides Liu et al., 2007.

Properties

IUPAC Name

3-chloro-N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O3/c12-7-4-8(16)14-15-9(17)11(13-10(15)18)5-2-1-3-6-11/h1-7H2,(H,13,18)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXPZRLWSZGMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}propanamide
Reactant of Route 2
3-chloro-N-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}propanamide
Reactant of Route 3
3-chloro-N-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}propanamide
Reactant of Route 4
3-chloro-N-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}propanamide
Reactant of Route 5
3-chloro-N-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}propanamide
Reactant of Route 6
3-chloro-N-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}propanamide

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